3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid
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Overview
Description
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 2,4-dinitrophenyl group and a 4-hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol, with the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, and the resulting product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro groups.
Substitution Reactions: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Condensation: Uses aldehydes or ketones and hydrazine derivatives under acidic conditions.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amines: Resulting from the reduction of nitro groups.
Substituted Phenols: Products of electrophilic aromatic substitution.
Scientific Research Applications
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of functional materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water to form the hydrazone bond . The compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar analytical applications.
4-Hydroxybenzaldehyde: Another precursor, known for its reactivity with hydrazine derivatives.
Schiff Bases: Compounds with similar hydrazone linkages, widely studied for their biological and chemical properties.
Uniqueness
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is unique due to the combination of the 2,4-dinitrophenyl group and the 4-hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C14H10N4O7 |
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Molecular Weight |
346.25 g/mol |
IUPAC Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13-4-1-8(14(20)21)5-9(13)7-15-16-11-3-2-10(17(22)23)6-12(11)18(24)25/h1-7,16,19H,(H,20,21)/b15-7+ |
InChI Key |
ZWXDLBWOKJUFRE-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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